

"4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol" potential biological activity

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Compound of Interest

Compound Name: 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
CAS No.: 577976-26-2
Cat. No.: B141944

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Technical Monograph: -Methoxy-DHPG Biological Potential, Chemical Synthesis, and Metabolic Implications Executive Summary

4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol is a catechol-based glycol ether. It represents a lipophilic derivative of the endogenous neurotransmitter metabolite DHPG. While not canonically recognized as a primary human metabolite, its structural properties suggest significant utility as a neuroprotective antioxidant probe and a blood-brain barrier (BBB) permeable analog of DHPG.

Researchers must also recognize this compound as a potential extraction artifact formed during the methanolic isolation of catecholamines under acidic conditions (solvolysis). This guide details its physicochemical profile, potential biological mechanisms, and synthesis protocols.

Physicochemical Profile & Structure-Activity Relationship (SAR)

The biological activity of

-Methoxy-DHPG is dictated by two distinct pharmacophores: the Catechol moiety (Redox activity) and the

-Methoxyethyl side chain (Lipophilicity/Stability).

Table 1: Comparative Physicochemical Properties

Property	DHPG (Parent)	-Methoxy-DHPG (Target)	Biological Implication
Formula			Methylation increases MW slightly.
MW	170.16 g/mol	184.19 g/mol	Remains within small-molecule drug limits.
LogP (Predicted)	~0.1 (Hydrophilic)	~0.8 - 1.1 (Lipophilic)	Critical: Enhanced passive diffusion across BBB.
H-Bond Donors	4	3	Reduced polarity facilitates membrane transport.
Redox Potential	Low (Antioxidant)	Low (Antioxidant)	Retains ROS scavenging capability.
Metabolic Stability	Low (Rapid Conjugation)	Moderate	Steric hindrance at the benzylic position reduces glucuronidation rates.

SAR Analysis

- **Antioxidant Activity:** The vicinal hydroxyl groups on the benzene ring (catechol) allow the molecule to act as a potent radical scavenger via Hydrogen Atom Transfer (HAT), forming an

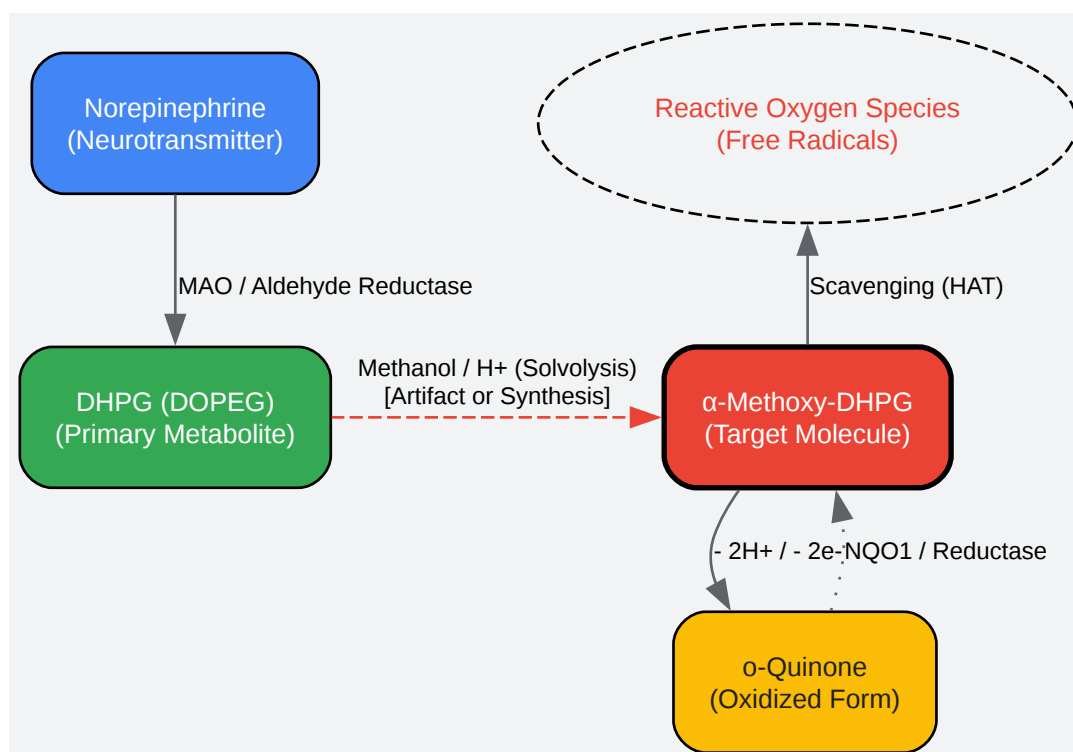
o-quinone.

- **Enzymatic Resistance:** Unlike DHPG, which is rapidly converted to VMA (Vanillylmandelic acid) or conjugated, the methoxy group at the benzylic carbon (C1) blocks oxidation to the ketone, potentially extending the biological half-life.
- **Receptor Binding:** Lacking the amine group found in norepinephrine, this compound is unlikely to activate adrenergic receptors directly, reducing cardiovascular side effects.

Biological Mechanisms & Pathways

The following diagram illustrates the formation of

α -Methoxy-DHPG (via solvolysis) and its potential antioxidant cycling pathway.



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Figure 1: Metabolic origin and redox cycling mechanism. The red dashed line indicates the solvolytic pathway often mistaken for enzymatic metabolism.

Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Solvolysis

Use this protocol to generate the standard for biological testing.

Principle: The benzylic hydroxyl group of DHPG is labile under acidic conditions and can be displaced by methanol via an SN1 mechanism, stabilized by the electron-donating catechol ring.

Materials:

- 3,4-Dihydroxyphenylglycol (DHPG) [Commercial Standard]
- Anhydrous Methanol (MeOH)
- Hydrochloric Acid (HCl, 1.0 M in ether)
- Nitrogen gas ()

Workflow:

- Dissolution: Dissolve 100 mg of DHPG in 10 mL of anhydrous methanol in a round-bottom flask.
- Catalysis: Add 0.1 mL of 1.0 M HCl.
- Reaction: Stir at room temperature under atmosphere for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will be less polar (higher) than DHPG.
- Quenching: Neutralize with solid sodium bicarbonate (). Filter to remove salts.
- Purification: Evaporate solvent under reduced pressure. Purify the residue using flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

- Validation: Confirm structure via
 - NMR (Look for methoxy singlet at ~3.2 ppm and benzylic proton doublet).

Protocol B: In Vitro Antioxidant Assay (DPPH)

Use this protocol to quantify the Radical Scavenging Activity (RSA).

Materials:

- -Methoxy-DHPG (Synthesized above)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Ethanol (99%)
- Microplate Reader (Absorbance at 517 nm)

Workflow:

- Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.
- Dilution: Prepare serial dilutions of -Methoxy-DHPG (10 M to 500 M).
- Incubation: Mix 100 L of sample with 100 L of DPPH solution in a 96-well plate.
- Control: Use Ascorbic Acid as a positive control and Ethanol as a blank.

- Measurement: Incubate in the dark for 30 minutes at room temperature. Measure absorbance (

) at 517 nm.

- Calculation:

Note: The catechol moiety should yield an

comparable to DHPG, confirming that the methoxy modification does not hinder antioxidant capacity.

Critical Considerations for Researchers

The "Artifact" Warning

When analyzing biological samples (plasma, CSF, or plant extracts) for catecholamines:

- Avoid Methanol: If samples are acidified (to preserve catechols) and extracted with methanol,

-Methoxy-DHPG may form artificially.
- Verification: Always use LC-MS/MS with Multiple Reaction Monitoring (MRM). The transition (loss of methoxyethyl chain) is characteristic.

Potential Therapeutic Applications

- Neuroprotection: The enhanced lipophilicity suggests this molecule could penetrate the brain more effectively than DHPG to combat oxidative stress in neurodegenerative models.
- Lignin Valorization: This structure represents a "monomeric lignin model." Understanding its biological breakdown is relevant for converting biomass waste into value-added antioxidants.

References

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